3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
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Overview
Description
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a chemical compound with a unique structure that includes a phosphorus atom within a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing species.
Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the azaphosphinan ring.
Scientific Research Applications
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving phosphorus.
Mechanism of Action
The mechanism by which 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom within the azaphosphinan ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Phosphine oxides: Compounds with similar phosphorus-containing structures but different functional groups.
Phosphonates: Compounds containing phosphorus in a different oxidation state and structural arrangement.
Phosphines: Compounds with a phosphorus atom bonded to three organic groups, differing in reactivity and applications.
Uniqueness
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is unique due to its specific ring structure and the presence of both a phosphorus atom and a propanoic acid moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₃O₃P
- Molecular Weight : 267.22 g/mol
- LogP : 2.0 (indicating moderate lipophilicity)
Structural Representation
The compound features a phosphorus atom within a cyclic structure, which contributes to its unique biological properties. The presence of the azaphosphinan ring is particularly notable for its role in modulating biological interactions.
Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the interaction between Ras and Sos1, which is critical in many hyperproliferative disorders such as cancer .
Case Studies
- In Vitro Studies : In laboratory settings, the compound has demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and increased survival times compared to control groups. These studies suggest that the compound may enhance the efficacy of existing cancer therapies when used in combination .
Pharmacological Profile
The pharmacological profile of this compound includes:
Activity | Effectiveness |
---|---|
Kinase Inhibition | High |
Antiproliferative | Moderate to High |
Cytotoxicity in Cancer Cells | Significant |
Selectivity for Tumor Cells | High |
Recent Discoveries
Recent patents have highlighted the potential for this compound to be developed into a therapeutic agent targeting specific cancers. Notably, the compound's ability to selectively inhibit kinase activity suggests it could be used in targeted therapies, minimizing side effects associated with traditional chemotherapy .
Comparative Analysis with Other Compounds
Comparative studies with other kinase inhibitors reveal that this compound exhibits a broader spectrum of activity against various kinases involved in oncogenic signaling pathways. This positions it as a promising candidate for further development in oncology .
Properties
IUPAC Name |
3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIHKURUUIZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.